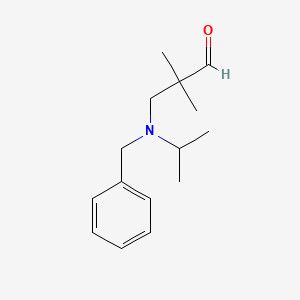
2,2-Dimethyl-3-(N-benzylisopropylamino)propanal
Cat. No. B8428648
M. Wt: 233.35 g/mol
InChI Key: IXXAQKYHHOOPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252859B2
Procedure details


Under the same conditions as for the preparation of 2,2-dimethyl-3-(N-morpholino)propanal, 28.0 g (0.34 mol) of 36% aqueous formaldehyde were reacted with 25.4 g (0.35 mol) of isobutyraldehyde and 50.0 g (0.34 mol) of N-benzylisopropylamine, and worked up. The product distilled at a top temperature of 100° C. and a pressure of 4·10−2 mbar. Yield: 48.6 g (62% of theory) as a pale yellow, clear and almost odorless liquid which had an amine content of 4.28 mmol N/g.
[Compound]
Name
2,2-dimethyl-3-(N-morpholino)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=O.[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[CH2:8]([NH:15][CH:16]([CH3:18])[CH3:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:5][C:4]([CH3:1])([CH2:6][N:15]([CH:16]([CH3:18])[CH3:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:3]=[O:7]
|
Inputs


Step One
[Compound]
|
Name
|
2,2-dimethyl-3-(N-morpholino)propanal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product distilled at a top temperature of 100° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C=O)(CN(CC1=CC=CC=C1)C(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
